molecular formula C32H40N6O9 B1447892 Suc-Ala-Val-Pro-Phe-pNA CAS No. 95192-38-4

Suc-Ala-Val-Pro-Phe-pNA

Numéro de catalogue B1447892
Numéro CAS: 95192-38-4
Poids moléculaire: 652.7 g/mol
Clé InChI: XHKDLQZINZYZQD-QIBSBUDHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

“Suc-Ala-Val-Pro-Phe-pNA” is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .


Molecular Structure Analysis

The molecular formula of Suc-Ala-Val-Pro-Phe-pNA is C30H36N6O9 . It contains a total of 89 bonds, including 49 non-H bonds, 20 multiple bonds, 15 rotatable bonds, 8 double bonds, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .


Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow under alkaline conditions . Sigma uses the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5, when using 4-nitroanilide substrates in enzyme assays .


Physical And Chemical Properties Analysis

Suc-Ala-Val-Pro-Phe-pNA appears as a white to faint yellow powder . It has a molecular weight of 624.6 and a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .

Applications De Recherche Scientifique

Enzymatic Activity and Substrate Specificity

Suc-Ala-Val-Pro-Phe-pNA is a synthetic peptide substrate involved in the study of enzyme kinetics and substrate specificity. It has been used to investigate the substrate specificities of different enzymes, such as peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein (FKBP). Research indicates that while the isomerization activities show little dependence on certain amino acids for cyclophilin, the FKBP-catalyzed isomerization exhibits a marked dependence, suggesting distinct substrate specificities within this family of enzymes. Suc-Ala-Leu-Pro-Phe-pNA emerged as a particularly reactive substrate for FKBP, aiding in accurate determination of inhibitory constants for tight-binding inhibitors of FKBP (Harrison & Stein, 1990).

Proteolytic Enzyme Characterization

The compound has been utilized in the purification and characterization of enzymes like prolyl oligopeptidase from bovine lens. These enzymes, which exhibit specificity in hydrolyzing elastase substrates, play a role in processes like lens transparency and cataract formation. The study of their substrate specificity, inhibitor susceptibility, and molecular characteristics can provide insights into their biological functions and potential therapeutic applications (Sharma & Ortwerth, 1994).

Safety And Hazards

Suc-Ala-Val-Pro-Phe-pNA is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propriétés

IUPAC Name

4-[[(2S)-1-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N6O9/c1-19(2)28(36-29(42)20(3)33-26(39)15-16-27(40)41)32(45)37-17-7-10-25(37)31(44)35-24(18-21-8-5-4-6-9-21)30(43)34-22-11-13-23(14-12-22)38(46)47/h4-6,8-9,11-14,19-20,24-25,28H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,43)(H,35,44)(H,36,42)(H,40,41)/t20-,24-,25-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKDLQZINZYZQD-QIBSBUDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Val-Pro-Phe-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CO Morton, PR Hirsch, JP Peberdy… - Mycological Research, 2003 - cambridge.org
… VCP1 from root knot nematode isolates had higher activity with Suc-Ala-Val-Pro-Phe-pNA than with Suc-(Ala)2-Pro-Phe-pNA, the opposite was observed for cyst nematode isolates (Fig. …
Number of citations: 102 www.cambridge.org
RK Harrison, RL Stein - Journal of the American Chemical Society, 1992 - ACS Publications
The cyclosporin A binding protein, cyclophilin (CyP), and the FK-506 binding protein, FKBP, catalyze the cis-to-trans isomerization of Xaa-Pro bonds in peptides. To probe the …
Number of citations: 124 pubs.acs.org
RG Dushin, SJ Danishefsky - Journal of the American Chemical …, 1992 - ACS Publications
The reaction of 3, 4, 6-tri-O-benzyl-D-glucal (2) with 3, 3-dimethyldioxirane gives rise to the 2a, 3a-oxirane with high stereoselection. Reaction of this compound with various phenols …
Number of citations: 90 pubs.acs.org
M Feng, C Gu, S Ma, Y Wang, H Liu, R Han… - Biochemical and …, 2011 - Elsevier
FK506-binding proteins (FKBPs) are cellular receptors for the immunosuppressant FK506 and rapamycin. They belong to the ubiquitous peptidyl-prolyl cis/trans isomerases (PPIases) …
Number of citations: 13 www.sciencedirect.com
SQ Liu, ZH Meng, JK Yang… - BMC Structural …, 2007 - bmcstructbiol.biomedcentral.com
… Indeed, substrate utilization assays [19] reveal that VCP1 isoforms from the root knot nematode isolates have a higher activity towards Suc-Ala-Val-Pro-Phe-pNA than towards Suc-Ala-…
Number of citations: 50 bmcstructbiol.biomedcentral.com
M Debela, N Beaufort, V Magdolen, NM Schechter… - 2008 - degruyter.com
… A slow turnover of substrates with Phe in the P1 position has been reported, eg, SucAla-Val-Pro-Phe-pNA, a substrate usually hydrolyzed with high efficiency (kcat/Km)105 M-1 s-1) by …
Number of citations: 99 www.degruyter.com
C Jancic, A Savina, C Wasmeier, T Tolmachova… - Nature cell …, 2007 - nature.com
To prevent excessive degradation of internalized antigens, which could destroy the peptides recognized by T lymphocytes, dendritic cells have developed several strategies that limit …
Number of citations: 279 www.nature.com
I Cebrian, G Visentin, N Blanchard, M Jouve, A Bobard… - Cell, 2011 - cell.com
Antigen (Ag) crosspresentation by dendritic cells (DCs) involves the presentation of internalized Ags on MHC class I molecules to initiate CD8+ T cell-mediated immunity in response to …
Number of citations: 329 www.cell.com

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